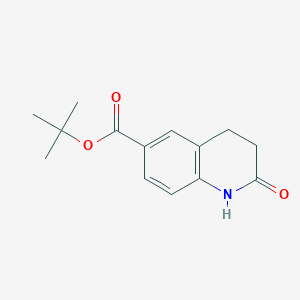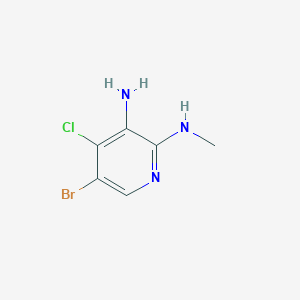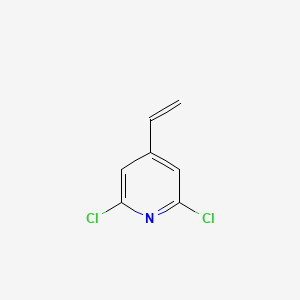
Ethyl 4-cyano-3-fluoro-2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C10H7FIO2 It is a derivative of benzoic acid, featuring a cyano group, a fluoro group, and an iodine atom on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-3-fluoro-2-iodobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-cyano-3-fluoro-2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-cyano-3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation and Reduction: Products include amines, carboxylic acids, or alcohols.
Coupling Reactions: Products include biaryl compounds or alkynes.
Applications De Recherche Scientifique
Ethyl 4-cyano-3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-cyano-3-fluoro-2-iodobenzoate depends on its application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps. The cyano and fluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-fluoro-4-iodobenzoate
- Ethyl 3-fluoro-4-iodobenzoate
- Ethyl 4-cyano-3-iodobenzoate
Uniqueness
Ethyl 4-cyano-3-fluoro-2-iodobenzoate is unique due to the combination of the cyano, fluoro, and iodine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H7FINO2 |
|---|---|
Poids moléculaire |
319.07 g/mol |
Nom IUPAC |
ethyl 4-cyano-3-fluoro-2-iodobenzoate |
InChI |
InChI=1S/C10H7FINO2/c1-2-15-10(14)7-4-3-6(5-13)8(11)9(7)12/h3-4H,2H2,1H3 |
Clé InChI |
IHUOZIBLMHDSFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)C#N)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



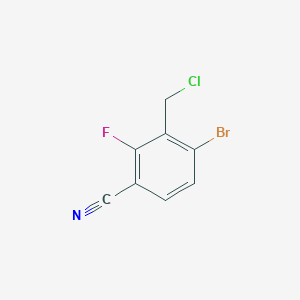
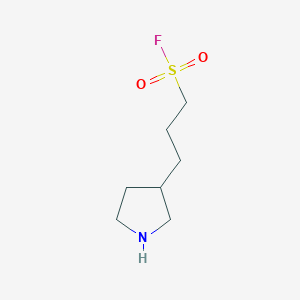

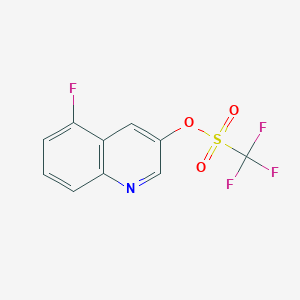
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
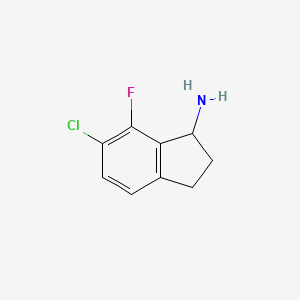
![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)



